1-[5-Amino-3-(4-methylphenyl)-1,2,4-triazol-1-yl]butan-1-one
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Overview
Description
1-[5-Amino-3-(4-methylphenyl)-1,2,4-triazol-1-yl]butan-1-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an amino group, a methylphenyl group, and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-Amino-3-(4-methylphenyl)-1,2,4-triazol-1-yl]butan-1-one typically involves the reaction of p-methyl-benzoylacetonitrile with phenylhydrazine in ethanol under reflux conditions . This reaction leads to the formation of the triazole ring and the incorporation of the amino and methylphenyl groups.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems may enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[5-Amino-3-(4-methylphenyl)-1,2,4-triazol-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohol derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products Formed:
Oxidation: Nitro derivatives of the triazole compound.
Reduction: Alcohol derivatives of the butanone moiety.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
1-[5-Amino-3-(4-methylphenyl)-1,2,4-triazol-1-yl]butan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-[5-Amino-3-(4-methylphenyl)-1,2,4-triazol-1-yl]butan-1-one involves its interaction with specific molecular targets. The amino group and triazole ring are key functional groups that interact with enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: Another aminopyrazole derivative with similar bioactive properties.
3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine: A related compound with applications in pharmaceuticals and agrochemicals.
Uniqueness: 1-[5-Amino-3-(4-methylphenyl)-1,2,4-triazol-1-yl]butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring and the butanone moiety distinguishes it from other similar compounds, providing unique opportunities for its use in various scientific and industrial applications.
Properties
IUPAC Name |
1-[5-amino-3-(4-methylphenyl)-1,2,4-triazol-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-3-4-11(18)17-13(14)15-12(16-17)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILMSWBQWNALGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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